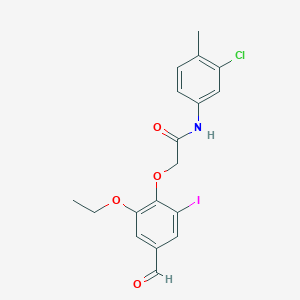

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClINO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHRZCBQLVWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC(=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a chloro group, methyl group, and an ethoxy-formyl moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds, indicating that this compound may exhibit similar effects. For example, compounds with analogous structures have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 1: Cytotoxicity of Related Compounds

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Compound A | 28.0 ± 2.5 | M-HeLa | |

| Compound B | 62.0 ± 4.9 | HuTu 80 | |

| This compound | TBD | TBD | TBD |

The exact IC50 value for this compound is yet to be determined but is anticipated to be within a similar range based on structural activity relationships observed in related compounds.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, leading to programmed cell death. This process involves the activation of caspases and the release of cytochrome c from mitochondria, which are critical in the apoptotic signaling cascade.

Figure 1: Apoptotic Pathway Induction

Apoptotic Pathway

Case Studies

- Study on Anticancer Activity : A recent study evaluated a series of derivatives related to this compound for their anticancer properties against various cell lines including M-HeLa and PANC-1. The results indicated that these compounds exhibited significant cytotoxic effects with lower toxicity towards normal cells compared to established chemotherapeutics like Tamoxifen and 5-Fluorouracil .

- Selectivity and Toxicity : In vitro studies demonstrated that certain derivatives displayed selectivity towards cancer cells while showing minimal toxicity to normal liver cells, suggesting a favorable therapeutic index . This selectivity is crucial in the development of new cancer therapies aimed at minimizing side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The compound’s structural analogs can be grouped into three categories: phenoxyacetamides, benzothiazole acetamides, and heterocyclic acetamides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Functional Group Analysis

- Iodine vs. Iodine’s polarizability may also improve binding to aromatic residues in biological targets .

- Formyl Group : The 4-formyl substituent provides a reactive site for conjugation (e.g., Schiff base formation) absent in methoxy- or trifluoromethyl-substituted analogs .

- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain may confer greater metabolic stability than methoxy groups, which are prone to demethylation .

Pharmacological and Industrial Implications

- Benzothiazole Acetamides (EP3348550A1): These compounds exhibit optimized pharmacokinetic profiles due to trifluoromethyl groups, suggesting the target compound’s iodine could be explored for similar stability enhancements .

- 3-Chloro-N-phenyl-phthalimide : While structurally distinct, this compound’s use as a polymer precursor underscores the utility of halogenated aromatics in materials science, a possible niche for the iodine-rich target compound .

Q & A

Q. What are the key synthetic pathways for N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide?

The synthesis typically involves multi-step reactions:

- Substitution reactions under alkaline conditions to introduce ethoxy or iodo groups to aromatic rings (e.g., using 3-chloro-4-methylaniline and iodophenol derivatives) .

- Condensation reactions between intermediates (e.g., 2-ethoxy-4-formyl-6-iodophenol and chloroacetamide derivatives) using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage .

- Purification via column chromatography or recrystallization to isolate the final compound.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular integrity. For example, the formyl proton resonates at δ ~9.8–10.2 ppm, while aromatic protons show splitting patterns indicative of substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₈ClINO₄) .

- X-ray crystallography : Resolves molecular conformation, such as dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

Q. How do functional groups influence the compound’s reactivity and biological activity?

- Formyl group (-CHO) : Enhances electrophilicity, enabling Schiff base formation with biological targets (e.g., enzyme active sites). It also contributes to antitumor activity by inducing apoptosis .

- Chloro and iodo substituents : Increase lipophilicity, improving membrane permeability. The chloro group at the 3-position sterically hinders metabolic degradation .

- Ethoxy group (-OCH₂CH₃) : Modulates solubility and electronic effects on the aromatic ring, affecting binding affinity to receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Maintaining 0–5°C during condensation prevents side reactions (e.g., formyl group oxidation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes byproduct formation during acid-catalyzed steps .

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate acetamide bond formation .

Q. What structural insights does crystallography provide for this compound?

X-ray analysis reveals:

- Dihedral angles between the acetamide group and aromatic rings (e.g., ~10.8° between the formylphenoxy and chlorophenyl groups), influencing molecular planarity and intermolecular interactions .

- Hydrogen-bonding networks : N–H···O bonds between acetamide NH and carbonyl groups create 1D chains, affecting crystallinity and stability .

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

Comparative SAR data show:

- Formyl → Methoxy substitution : Reduces antitumor activity (IC₅₀ increases from 8.2 µM to >50 µM) due to decreased electrophilicity .

- Iodo → Bromo replacement : Lowers antimicrobial potency (MIC from 2 µg/mL to 10 µg/mL) due to reduced halogen bonding with target proteins .

- Ethoxy → Hydroxy substitution : Improves solubility but decreases metabolic stability in hepatic microsome assays .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (human vs. murine) affect IC₅₀ values. Standardizing protocols (e.g., ATP-based viability assays) improves reproducibility .

- Electronic effects of substituents : Conflicting data on chloro vs. fluoro analogs may reflect varying electron-withdrawing capacities, altering target binding. DFT calculations can quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.